Cyclooct-4-en-1-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-4-en-1-yl propionate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclooctene, where a propionate group is attached to the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl propionate can be synthesized through the esterification of cyclooct-4-en-1-ol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooct-4-en-1-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the propionate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: this compound oxide.
Reduction: Cyclooct-4-en-1-ol.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclooct-4-en-1-yl propionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclooct-4-en-1-yl propionate involves its reactivity with various chemical reagents. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. In bioorthogonal chemistry, the compound can participate in click reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), to form stable triazole linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooct-4-en-1-ol: The alcohol derivative of cyclooctene.
Cyclooct-4-en-1-yl acetate: An ester similar to cyclooct-4-en-1-yl propionate but with an acetate group.
Cyclooct-4-en-1-yl butyrate: Another ester derivative with a butyrate group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other cyclooctene derivatives. Its ability to participate in bioorthogonal reactions makes it particularly valuable in biological and medicinal chemistry.
Eigenschaften
CAS-Nummer |
94139-00-1 |
---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] propanoate |
InChI |
InChI=1S/C11H18O2/c1-2-11(12)13-10-8-6-4-3-5-7-9-10/h3-4,10H,2,5-9H2,1H3/b4-3- |
InChI-Schlüssel |
GYPGHUSMHOALCO-ARJAWSKDSA-N |
Isomerische SMILES |
CCC(=O)OC1CCC/C=C\CC1 |
Kanonische SMILES |
CCC(=O)OC1CCCC=CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.